Manninotriose

Vue d'ensemble

Description

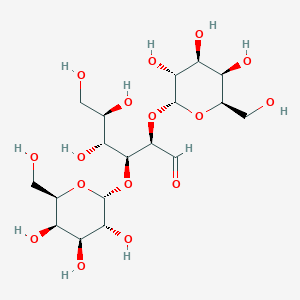

Le manninotriose est un trisaccharide composé de trois unités de mannose. Il appartient à la famille des raffinoses, des oligosaccharides connus pour leur rôle dans le métabolisme des plantes et les réponses au stress. Le this compound se retrouve dans diverses plantes et est souvent étudié pour ses bienfaits potentiels pour la santé et ses applications dans différents domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le manninotriose peut être synthétisé par hydrolyse enzymatique d'oligosaccharides plus importants, tels que le stachyose ou le raffinose. Des enzymes telles que l'α-galactosidase sont couramment utilisées pour cliver ces molécules plus importantes en this compound dans des conditions contrôlées de pH et de température.

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction de sources végétales, suivie de procédés de purification. Les plantes comme la lamier pourpre (Lamium purpureum) sont connues pour contenir des quantités importantes de this compound. Le processus d'extraction implique une extraction par solvant, suivie de techniques chromatographiques pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions : Le manninotriose subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour produire les acides aldoniques correspondants.

Réduction : La réduction du this compound donne des alcools de sucre.

Substitution : Le this compound peut participer à des réactions de substitution où les groupes hydroxyles sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent l'acide nitrique et l'eau de brome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Des réactifs comme l'anhydride acétique et le chlorure de benzoyle sont utilisés pour les réactions d'acétylation et de benzoylation, respectivement.

Principaux produits :

Oxydation : Acide mannonique.

Réduction : Mannitol.

Substitution : Dérivés de this compound acétylés ou benzoylés.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des glucides et les réactions enzymatiques.

Biologie : Étudié pour son rôle dans le métabolisme des plantes et les réponses au stress.

Médecine : Exploré pour ses bienfaits potentiels pour la santé, y compris les effets prébiotiques et la modulation du système immunitaire.

Industrie : Utilisé dans l'industrie alimentaire comme ingrédient fonctionnel en raison de ses propriétés prébiotiques.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par le biais de son interaction avec le microbiote intestinal. Il sert de prébiotique, favorisant la croissance de bactéries bénéfiques dans l'intestin. Cette interaction améliore la santé intestinale et stimule le système immunitaire. De plus, le this compound peut moduler les voies métaboliques dans les plantes, contribuant à la tolérance au stress et à la santé globale des plantes .

Composés similaires :

Raffinose : Un trisaccharide composé de galactose, de glucose et de fructose.

Stachyose : Un tétrasaccharide composé de deux unités de galactose, d'une unité de glucose et d'une unité de fructose.

Verbascose : Un pentasaccharide composé de trois unités de galactose, d'une unité de glucose et d'une unité de fructose.

Unicité du this compound : Le this compound est unique en raison de sa composition spécifique de trois unités de mannose, ce qui le distingue des autres oligosaccharides de la famille des raffinoses. Ses interactions spécifiques avec le microbiote intestinal et son rôle dans le métabolisme des plantes en font un composé d'un intérêt significatif à la fois dans la recherche scientifique et les applications industrielles .

Applications De Recherche Scientifique

Chemical Applications

Model Compound in Carbohydrate Chemistry

Manninotriose serves as a model compound for studying carbohydrate chemistry and enzymatic reactions. Its structure allows researchers to investigate the mechanisms of carbohydrate metabolism and the role of oligosaccharides in biological systems. The compound is particularly useful in understanding the hydrolysis processes mediated by enzymes such as endo-1,4-β-mannanase, which breaks down this compound into simpler sugars.

Biochemical Properties

this compound is involved in the metabolism of raffinose family oligosaccharides (RFOs), making it crucial for biochemical analyses. Its interactions with various enzymes provide insights into carbohydrate dynamics within plant systems .

Biological Applications

Role in Plant Metabolism

In plants like red deadnettle (Lamium purpureum), this compound accumulates during early spring and is thought to function as a temporary storage carbohydrate. It may also act as a membrane protector and antioxidant, contributing to stress tolerance in plants . This property highlights its potential for enhancing plant resilience under adverse conditions.

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits neuroprotective effects on rat hippocampal neurons. When combined with astragaloside IV, it significantly improves cell viability and survival rates under corticosterone-induced toxicity. This protective mechanism involves reducing DNA methylation of genes associated with learning and memory while enhancing the expression of glucocorticoid receptors and synapsin 1 . These findings suggest potential therapeutic applications for neurodegenerative diseases.

Medical Applications

Prebiotic Properties

this compound has been explored for its prebiotic effects, promoting beneficial gut microbiota. This characteristic could make it a valuable ingredient in functional foods aimed at improving digestive health . The compound's ability to modulate immune responses further enhances its potential as a health-promoting agent.

Potential Health Benefits

Research indicates that this compound may have immunomodulatory effects, contributing to enhanced immune function. Its role in reducing inflammation and oxidative stress positions it as a candidate for developing new therapeutic strategies against various health conditions .

Industrial Applications

Food Industry Utilization

In the food industry, this compound is utilized as a functional ingredient due to its prebiotic properties. It can enhance the nutritional profile of food products while promoting gut health. The increasing demand for natural prebiotics presents an opportunity for incorporating this compound into dietary supplements and functional foods.

Fermentation Processes

this compound is also significant in fermentation processes, particularly in fermented soybean products where it is produced through the desorption of fructose from stachyose. Understanding its role in fermentation can lead to improved production methods for various food items .

Mécanisme D'action

Manninotriose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria in the gut. This interaction enhances gut health and boosts the immune system. Additionally, this compound can modulate metabolic pathways in plants, contributing to stress tolerance and overall plant health .

Comparaison Avec Des Composés Similaires

Raffinose: A trisaccharide composed of galactose, glucose, and fructose.

Stachyose: A tetrasaccharide consisting of two galactose units, one glucose unit, and one fructose unit.

Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.

Uniqueness of Manninotriose: this compound is unique due to its specific composition of three mannose units, which distinguishes it from other oligosaccharides in the raffinose family. Its specific interactions with gut microbiota and its role in plant metabolism make it a compound of significant interest in both scientific research and industrial applications .

Activité Biologique

Manninotriose, a trisaccharide composed of galactose and glucose (Galα1,6Galα1,6Glc), is primarily found in the plant Lamium purpureum (red deadnettle). Its biological activity has garnered attention due to its potential roles in plant physiology and neuroprotection in animal models. This article explores the various biological activities associated with this compound, including its physiological roles in plants and protective effects in neuronal cells.

1. Physiological Roles in Plants

This compound is a significant component of the raffinose family oligosaccharides (RFOs) and plays a crucial role in carbohydrate metabolism within Lamium purpureum. Research indicates that it serves multiple functions:

- Storage Carbohydrate : this compound is hypothesized to act as a temporary storage carbohydrate during early spring when the plant accumulates high concentrations of this sugar. It is derived from the hydrolysis of stachyose, another RFO that functions as the primary transport compound within the plant .

- Membrane Protection : There is evidence suggesting that this compound may function as a membrane protector and antioxidant, similar to other RFOs and fructans. This role is particularly important during periods of stress or adverse environmental conditions .

- Carbohydrate Dynamics : Detailed analyses have shown that this compound levels fluctuate based on the plant's developmental stage and environmental conditions, indicating its adaptive significance .

Table 1: Summary of Physiological Roles of this compound in Lamium purpureum

| Role | Description |

|---|---|

| Storage Carbohydrate | Serves as a temporary carbohydrate reserve during early spring growth. |

| Membrane Protector | Functions as an antioxidant, protecting cellular membranes. |

| Carbohydrate Dynamics | Fluctuates with environmental conditions, indicating adaptability. |

2. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly its effects on hippocampal neurons. In vitro experiments have demonstrated several key findings:

- Cell Viability Improvement : Pre-treatment with this compound significantly enhances cell viability and survival rates in rat hippocampal neurons subjected to corticosterone (CORT)-induced damage. This suggests a protective effect against stress-induced neurotoxicity .

- Gene Expression Regulation : this compound treatment was associated with upregulation of genes linked to learning and memory, such as glucocorticoid receptor (GR), Zif268, and synapsin 1 (SYN1). These genes are crucial for neuronal function and plasticity .

- DNA Methylation Modulation : The compound also influences DNA methylation patterns, particularly reducing hypermethylation in the SYN1 gene promoter induced by CORT. This modulation may play a role in restoring normal gene expression following stress .

Table 2: Neuroprotective Effects of this compound

| Effect | Description |

|---|---|

| Improved Cell Viability | Increases survival rates of hippocampal neurons under stress. |

| Gene Expression Enhancement | Upregulates key genes related to memory and learning. |

| DNA Methylation Modulation | Reduces hypermethylation of important neuronal genes. |

3. Case Studies and Research Findings

Several case studies highlight the significance of this compound in both plant biology and neuroprotection:

- A study demonstrated that this compound acts as a protective agent against CORT-induced neuronal damage, showcasing its potential therapeutic applications for stress-related disorders .

- Research on Lamium purpureum has established this compound as an essential component of its carbohydrate metabolism, emphasizing its role in plant resilience during early growth phases .

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-YRBKNLIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-86-0 | |

| Record name | Manninotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MANNINOTRIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTE2T5KRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.